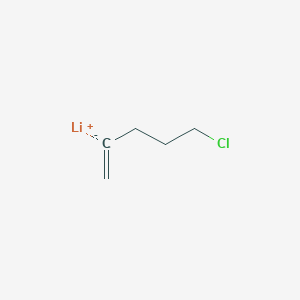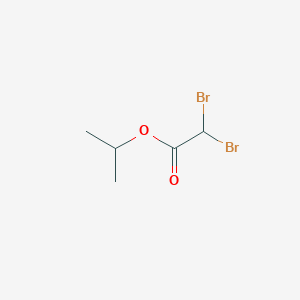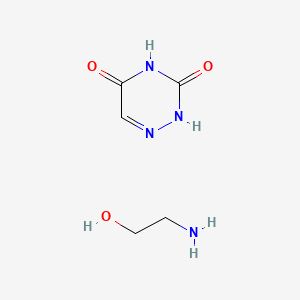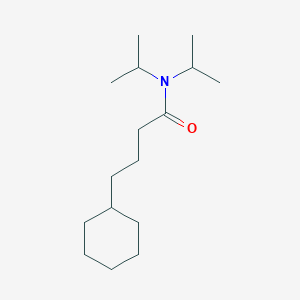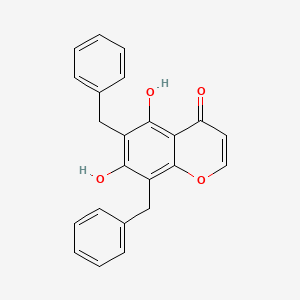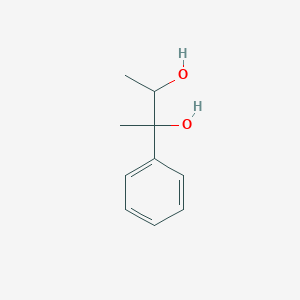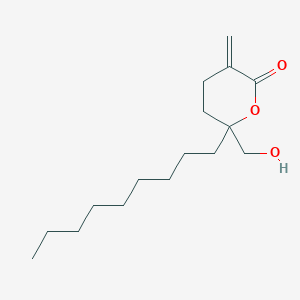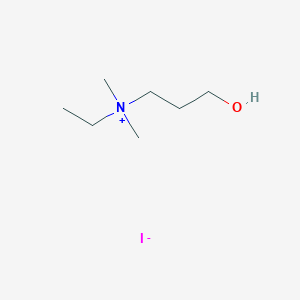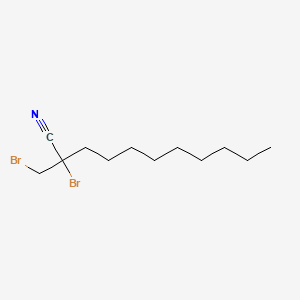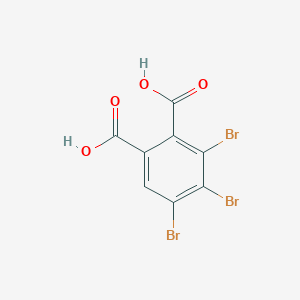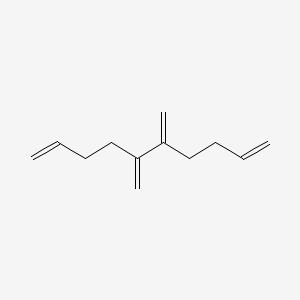
1,9-Decadiene, 5,6-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Decadiene, 5,6-bis(methylene)- is an organic compound with the molecular formula C12H18. It is a diene, meaning it contains two double bonds, and is characterized by its unique structure where the double bonds are positioned at the 1,9 and 5,6 positions. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo various polymerization reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,9-Decadiene, 5,6-bis(methylene)- can be synthesized using 2-(oct-7-en-1-yl)oxirane as a raw material through a series of chemical reactions . The synthesis involves the use of specific catalysts and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: The industrial production of 1,9-Decadiene, 5,6-bis(methylene)- typically involves acyclic diene metathesis (ADMET) polymerization. This method uses catalysts such as Grubbs’ first-generation ruthenium catalyst or Schrock’s molybdenum catalyst to facilitate the polymerization process. The reaction is driven by the elimination of ethylene, which is achieved by applying a vacuum to the reaction vessel .
Analyse Des Réactions Chimiques
Types of Reactions: 1,9-Decadiene, 5,6-bis(methylene)- undergoes various types of chemical reactions, including:
Polymerization: It acts as a comonomer in ADMET copolymerization reactions to form random linear polybutadiene-polyoctenamer copolymers.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Catalysts: Grubbs’ first-generation ruthenium catalyst and Schrock’s molybdenum catalyst are commonly used in polymerization reactions
Reaction Conditions: Reactions are typically carried out at high temperatures (up to 190°C) or at lower temperatures using solvents and appropriate catalysts.
Major Products:
Applications De Recherche Scientifique
1,9-Decadiene, 5,6-bis(methylene)- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,9-Decadiene, 5,6-bis(methylene)- primarily involves its ability to undergo polymerization reactions. The molecular targets and pathways involved include the interaction with specific catalysts that facilitate the metathesis reaction, leading to the formation of polymers with well-defined structures .
Comparaison Avec Des Composés Similaires
- 1,5-Hexadiene
- 1,7-Octadiene
- 1,13-Tetradecadiene
Comparison: 1,9-Decadiene, 5,6-bis(methylene)- is unique due to its specific structure and the position of its double bonds, which allow it to undergo ADMET polymerization effectively. Compared to similar compounds like 1,5-Hexadiene and 1,7-Octadiene, it offers distinct advantages in terms of the types of polymers it can produce and the properties of these polymers .
Propriétés
Numéro CAS |
90822-64-3 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
5,6-dimethylidenedeca-1,9-diene |
InChI |
InChI=1S/C12H18/c1-5-7-9-11(3)12(4)10-8-6-2/h5-6H,1-4,7-10H2 |
Clé InChI |
XSVAVGPUVDVWCW-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(=C)C(=C)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


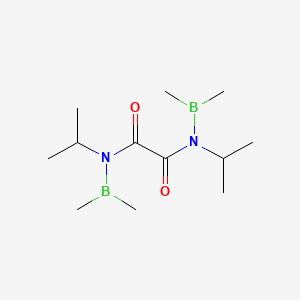
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
